molecular formula C49H41N5O4S2 B8092343 2,6-Bis[(4R,5R)-4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1H-imidazol-2-yl]pyridine

2,6-Bis[(4R,5R)-4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1H-imidazol-2-yl]pyridine

Cat. No.: B8092343
M. Wt: 828.0 g/mol
InChI Key: ZWTUFDIFNCWBIC-KUTKMSJDSA-N
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Description

2,6-Bis[(4R,5R)-4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1H-imidazol-2-yl]pyridine is a complex organic compound with the molecular formula C49H41N5O4S2 and a molecular weight of 828.03 g/mol . This compound is characterized by its intricate structure, which includes a pyridine ring substituted with two imidazole groups, each bearing sulfonyl and phenyl substituents. It is primarily used in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(4R,5R)-4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1H-imidazol-2-yl]pyridine involves multiple steps, typically starting with the preparation of the imidazole intermediates. These intermediates are then coupled with a pyridine derivative under specific reaction conditions. The process often requires the use of catalysts and controlled temperatures to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(4R,5R)-4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1H-imidazol-2-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

2,6-Bis[(4R,5R)-4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1H-imidazol-2-yl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis[(4R,5R)-4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1H-imidazol-2-yl]pyridine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis[(4R,5R)-4,5-dihydro-1-[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1H-imidazol-2-yl]pyridine is unique due to its specific stereochemistry and the presence of sulfonyl and phenyl groups, which enhance its stability and reactivity. These features make it particularly valuable in catalysis and coordination chemistry .

Properties

IUPAC Name

2,6-bis[(4R,5R)-1-(4-methylphenyl)sulfonyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H41N5O4S2/c1-34-26-30-40(31-27-34)59(55,56)53-46(38-20-11-5-12-21-38)44(36-16-7-3-8-17-36)51-48(53)42-24-15-25-43(50-42)49-52-45(37-18-9-4-10-19-37)47(39-22-13-6-14-23-39)54(49)60(57,58)41-32-28-35(2)29-33-41/h3-33,44-47H,1-2H3/t44-,45-,46-,47-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTUFDIFNCWBIC-KUTKMSJDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(C(N=C2C3=NC(=CC=C3)C4=NC(C(N4S(=O)(=O)C5=CC=C(C=C5)C)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2[C@@H]([C@H](N=C2C3=NC(=CC=C3)C4=N[C@@H]([C@H](N4S(=O)(=O)C5=CC=C(C=C5)C)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H41N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

828.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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